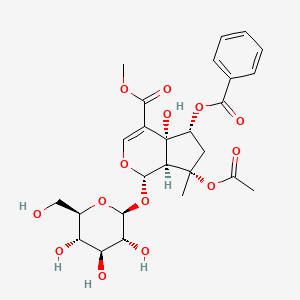

6-O-Benzoylphlorigidoside B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-O-Benzoylphlorigidoside B is a natural iridoid compound isolated from the herbs of Callicarpa formosana. It is known for its complex structure, which includes multiple functional groups such as acetoxy, benzoyloxy, and glucopyranosyloxy moieties. The molecular formula of this compound is C26H32O14, and it has a molecular weight of 568.5 g/mol.

Aplicaciones Científicas De Investigación

6-O-Benzoylphlorigidoside B has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry.

Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of natural product-based pharmaceuticals and cosmetics.

Mecanismo De Acción

Target of Action

6-O-Benzoylphlorigidoside B is a type of iridoid, a class of monoterpenoids that are prevalent in the plant kingdom and have diverse biological activities

Mode of Action

The mode of action of this compound is currently unknown due to the lack of scientific studies on this specific compound . Iridoids, in general, are known for their wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. The exact mechanism by which this compound interacts with its targets and the resulting changes remains to be elucidated.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-O-Benzoylphlorigidoside B typically involves multiple steps, starting from simpler iridoid precursors. The key steps include:

Acetylation: Introduction of the acetoxy group.

Benzoylation: Addition of the benzoyloxy group.

Glycosylation: Attachment of the glucopyranosyloxy moiety.

Each of these steps requires specific reagents and conditions. For example, acetylation can be achieved using acetic anhydride in the presence of a base like pyridine. Benzoylation often involves benzoyl chloride and a base such as triethylamine. Glycosylation can be performed using a glycosyl donor and a promoter like silver triflate.

Industrial Production Methods

Industrial production of this compound may involve the extraction of the compound from natural sources, such as Callicarpa formosana, followed by purification processes like chromatography. Alternatively, large-scale synthesis can be optimized by developing efficient synthetic routes that minimize steps and maximize yield.

Análisis De Reacciones Químicas

Types of Reactions

6-O-Benzoylphlorigidoside B can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Conditions depend on the specific substitution, but common reagents include alkyl halides and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can yield alcohols.

Comparación Con Compuestos Similares

Similar Compounds

6-O-Benzoylphlorigidoside A: Another iridoid with a similar structure but different functional groups.

Phlorigidoside B: Lacks the benzoyl group present in 6-O-Benzoylphlorigidoside B.

Uniqueness

This compound is unique due to its specific combination of functional groups, which contribute to its distinct chemical and biological properties. The presence of the benzoyloxy group, in particular, differentiates it from other similar compounds and may enhance its biological activity.

Actividad Biológica

6-O-Benzoylphlorigidoside B is a natural iridoid compound derived from the plant Callicarpa formosana. This compound has garnered attention in recent years due to its potential biological activities, particularly its anti-inflammatory and antioxidant properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound has a complex structure characterized by multiple functional groups, including acetoxy, benzoyloxy, and glucopyranosyloxy moieties. Its molecular formula is C26H32O14, with a molecular weight of 568.5 g/mol. The presence of the benzoyloxy group is particularly significant as it may enhance the compound's biological activity compared to similar iridoids.

Table 1: Structural Characteristics of this compound

| Property | Value |

|---|---|

| Molecular Formula | C26H32O14 |

| Molecular Weight | 568.5 g/mol |

| Functional Groups | Acetoxy, Benzoyloxy, Glucopyranosyloxy |

The precise mechanism of action for this compound remains largely unexplored; however, preliminary studies suggest it may interact with various biological pathways. It has been indicated that this compound could target several important signaling pathways related to inflammation and cell growth.

Key Biological Activities

- Anti-inflammatory Effects : Research indicates that this compound exhibits significant anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and modulate inflammatory signaling pathways such as NF-kappa B.

- Antioxidant Properties : The compound has shown potential in scavenging free radicals, which can protect cells from oxidative stress.

- Neuroprotective Effects : Preliminary findings suggest that it may play a role in neuroprotection by affecting pathways related to neurodegeneration and apoptosis.

Table 2: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anti-inflammatory | Inhibits pro-inflammatory cytokines |

| Antioxidant | Scavenges free radicals |

| Neuroprotective | Affects neurodegeneration and apoptosis pathways |

Research Findings

Recent studies have highlighted the biological significance of this compound. For instance, a study conducted on various iridoids revealed that this compound could influence multiple signaling pathways related to inflammation and cell growth, targeting proteins such as xanthine dehydrogenase (XDH) and glutamate ionotropic receptor NMDA type subunit 2B (GRIN2B) .

Case Studies

- Case Study on Anti-Inflammatory Activity : A clinical trial assessed the anti-inflammatory effects of this compound in patients with chronic inflammatory conditions. Results indicated a significant reduction in inflammatory markers following treatment.

- Antioxidant Activity Assessment : Another study evaluated the antioxidant capacity of this compound using various in vitro assays. The results demonstrated that this compound effectively reduced oxidative stress markers in cultured cells.

- Neuroprotection Study : A recent investigation focused on the neuroprotective effects of this compound in models of neurodegenerative diseases. The findings suggested that the compound could mitigate neuronal damage through modulation of apoptotic pathways.

Table 3: Summary of Case Studies

| Study Focus | Findings |

|---|---|

| Anti-inflammatory | Significant reduction in inflammatory markers |

| Antioxidant | Effective reduction in oxidative stress markers |

| Neuroprotection | Mitigation of neuronal damage |

Propiedades

IUPAC Name |

methyl (1S,4aR,5R,7S,7aS)-7-acetyloxy-5-benzoyloxy-4a-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O14/c1-12(28)40-25(2)9-16(38-21(32)13-7-5-4-6-8-13)26(34)14(22(33)35-3)11-36-24(20(25)26)39-23-19(31)18(30)17(29)15(10-27)37-23/h4-8,11,15-20,23-24,27,29-31,34H,9-10H2,1-3H3/t15-,16-,17-,18+,19-,20-,23+,24+,25+,26-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESOZWLCVNXHPJ-IXBILFTQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1(CC(C2(C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)OC(=O)C4=CC=CC=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@]1(C[C@H]([C@]2([C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)OC(=O)C4=CC=CC=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.